molecular formula C9H11Cl2NO B13303943 3,5-Dichloro-4-(propan-2-yloxy)aniline

3,5-Dichloro-4-(propan-2-yloxy)aniline

Cat. No.: B13303943
M. Wt: 220.09 g/mol
InChI Key: RCMSGRPKGDTMMB-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(propan-2-yloxy)aniline is a chemical compound with the molecular formula C₉H₁₁Cl₂NO. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms and a propan-2-yloxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dichloro-4-(propan-2-yloxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloroaniline with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

3,5-Dichloro-4-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-4-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-(propan-2-yloxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

3,5-Dichloro-4-(propan-2-yloxy)aniline can be compared with other dichloroaniline derivatives, such as:

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

These compounds share similar chemical structures but differ in the positions of the chlorine atoms and other substituents. The unique positioning of the propan-2-yloxy group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3,5-dichloro-4-propan-2-yloxyaniline

InChI

InChI=1S/C9H11Cl2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3

InChI Key

RCMSGRPKGDTMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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